molecular formula C22H30N2O2 B11598462 1-(Adamantane-1-carbonyl)-4-(4-methoxyphenyl)piperazine

1-(Adamantane-1-carbonyl)-4-(4-methoxyphenyl)piperazine

Cat. No.: B11598462
M. Wt: 354.5 g/mol
InChI Key: AINIPSIOIUEFSR-UHFFFAOYSA-N
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Description

1-(Adamantane-1-carbonyl)-4-(4-methoxyphenyl)piperazine is a synthetic organic compound that combines the structural features of adamantane, a diamondoid hydrocarbon, and piperazine, a heterocyclic amine The presence of a methoxyphenyl group further adds to its chemical complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantane-1-carbonyl)-4-(4-methoxyphenyl)piperazine typically involves the following steps:

    Formation of Adamantane-1-carbonyl Chloride: Adamantane is reacted with thionyl chloride to form adamantane-1-carbonyl chloride.

    Nucleophilic Substitution: The adamantane-1-carbonyl chloride is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantane-1-carbonyl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 4-hydroxyphenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in receptor studies.

    Medicine: Possible applications in drug design and development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Adamantane-1-carbonyl)-4-(4-methoxyphenyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as receptors or enzymes, modulating their activity. The adamantane moiety could provide stability and enhance binding affinity, while the piperazine ring could interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Adamantane-1-carbonyl)piperazine: Lacks the methoxyphenyl group.

    4-(4-Methoxyphenyl)piperazine: Lacks the adamantane-1-carbonyl group.

    1-(Adamantane-1-carbonyl)-4-phenylpiperazine: Lacks the methoxy group on the phenyl ring.

Uniqueness

1-(Adamantane-1-carbonyl)-4-(4-methoxyphenyl)piperazine is unique due to the combination of the adamantane, piperazine, and methoxyphenyl groups, which can confer unique chemical and biological properties.

Properties

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

1-adamantyl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H30N2O2/c1-26-20-4-2-19(3-5-20)23-6-8-24(9-7-23)21(25)22-13-16-10-17(14-22)12-18(11-16)15-22/h2-5,16-18H,6-15H2,1H3

InChI Key

AINIPSIOIUEFSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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